molecular formula C12H16N2O B8541157 Rac-2-[1-(3-methoxy-phenyl)-ethyl]-4,5-dihydro-1h-imidazole

Rac-2-[1-(3-methoxy-phenyl)-ethyl]-4,5-dihydro-1h-imidazole

Cat. No. B8541157
M. Wt: 204.27 g/mol
InChI Key: WMUVQNWSKMWDSS-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

rac-2-[1-(3-Methoxy-phenyl)-ethyl]-4,5-dihydro-1H-imidazole was prepared from rac-2-(3-methoxyphenyl)-propionitrile and ethylene diamine in analogy to Example 19 b): yellow oil; MS (ISP): 205.3 ((M+H)+.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]([CH3:12])[C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1.[CH2:13](N)[CH2:14][NH2:15]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]([C:10]2[NH:15][CH2:14][CH2:13][N:11]=2)[CH3:12])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C#N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(C)C=1NCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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